molecular formula C19H21N3O3S B5962034 Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate

Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate

Cat. No.: B5962034
M. Wt: 371.5 g/mol
InChI Key: CXGPBDMWOCYDFR-UHFFFAOYSA-N
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Description

Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, 4-ethylbenzaldehyde, and various catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b][1,3]thiazole ring .

Scientific Research Applications

Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-13-5-7-14(8-6-13)15-11-22-16(12-26-19(22)21-15)18(24)20-10-9-17(23)25-4-2/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPBDMWOCYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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